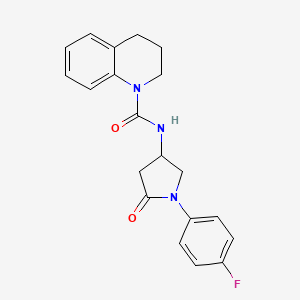![molecular formula C12H16N4O B2998580 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-70-2](/img/structure/B2998580.png)
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Pyridopyrimidines are known for their diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities.
作用机制
Target of Action
The primary targets of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one are protein kinases . These enzymes play a crucial role in cellular processes such as signal transduction, cell division, and metabolism .
Mode of Action
The compound interacts with its protein kinase targets by binding to the ATP-binding pocket of these enzymes . This interaction inhibits the kinase activity, leading to changes in the phosphorylation status of downstream proteins .
Biochemical Pathways
The affected pathways are primarily those regulated by the targeted protein kinases. These can include pathways involved in cell growth, proliferation, and survival . The downstream effects of inhibiting these pathways can vary, but often result in reduced cell proliferation and potentially cell death .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific protein kinases it targets. Generally, inhibition of protein kinases can lead to reduced cell proliferation and induction of apoptosis . In the context of cancer cells, this could result in a reduction in tumor growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the pyridopyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at various positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve refluxing in appropriate solvents such as acetic acid or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield unsaturated pyridopyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of various tyrosine kinases, making it a promising candidate for antitumor drug development.
Biological Research: It can be used to study the inhibition of enzymes like Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinases, which are important targets in cancer therapy.
Pharmaceutical Industry:
相似化合物的比较
Similar Compounds
4,7-Diamino-substituted pyrido[2,3-d]pyrimidines: These compounds also exhibit kinase inhibition and have been studied for their antitumor properties.
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These derivatives act as inhibitors of various kinases and have shown potential in treating diseases like arthritis and type II diabetes.
Uniqueness
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyridopyrimidine derivatives. Its ethylamino and propyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and drug development.
属性
IUPAC Name |
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-3-7-16-10(17)6-5-9-11(13-4-2)14-8-15-12(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBJUZGSTNBFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C(N=CN=C21)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-dichloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2998497.png)
![3-Chloroimidazo[1,2-b]pyridazine](/img/structure/B2998499.png)
![5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride](/img/structure/B2998502.png)

![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)



![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)



![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)
![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)
